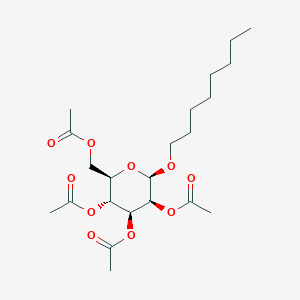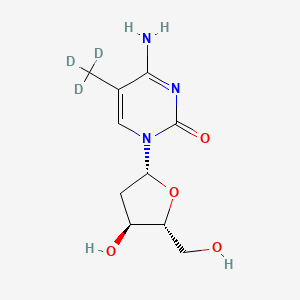
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside involves key steps such as the formation of beta-mannosidic linkages through 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide. This synthesis route facilitates the production of glycosides and trisaccharides used in biochemical assays to study enzyme activities, such as those of N-acetylglucosaminyltransferase-I (Kaur & Hindsgaul, 1991).
Molecular Structure Analysis
The molecular structure of Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is characterized by its beta-mannopyranosidic linkages and the presence of acetyl groups that protect the hydroxyl groups during synthesis. These structural features are crucial for its reactivity and interaction with enzymes.
Chemical Reactions and Properties
This compound is used as an acceptor in enzymatic assays, indicating its chemical reactivity towards glycosyltransferases. The trisaccharide form, derived from its synthesis, exhibits a KM of 585 µM when interacting with N-acetylglucosaminyltransferase-I, showcasing its chemical properties in biological contexts (Kaur & Hindsgaul, 1991).
Applications De Recherche Scientifique
Insight into Microbial Mannosidases
Mannosidases, enzymes that cleave mannopyranosyl linkages in hemicelluloses, are crucial for the depolymerization of mannan into mannose, a process essential for the bioethanol production and synthesis of alkyl glycosides. This application is particularly relevant for Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside due to its structural relation to mannose, suggesting its potential role in enzymatic studies or as a substrate in microbial enzyme applications (Chauhan & Gupta, 2017).
Antioxidant Activity Analysis
The compound's relevance extends to antioxidant activity analysis, where its structural characteristics might be instrumental in developing assays for determining antioxidant capacities in various samples. Such analyses are crucial in food science, pharmaceuticals, and clinical research, offering a broad application scope for Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside in enhancing methodological approaches in antioxidant studies (Munteanu & Apetrei, 2021).
C-Mannosylation in Protein Modification
In protein science, the study of C-mannosylation, where a mannose molecule is linked to the tryptophan residue of proteins, reveals the compound's potential application in post-translational modification research. Understanding C-mannosylation is pivotal for elucidating protein function and stability, which could be beneficial in designing therapeutic proteins and investigating disease mechanisms (Crine & Acharya, 2021).
Hybrid Catalysts in Pharmaceutical Synthesis
The synthesis of pharmaceutical compounds, especially those with complex structures like 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, relies heavily on catalysis. Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside could find applications in catalytic processes, particularly in designing hybrid catalysts for synthesizing novel pharmaceutical agents with improved efficiency and selectivity (Parmar, Vala, & Patel, 2023).
Advanced Imaging Techniques
In optical coherence tomography, a non-invasive imaging technique, derivatives like Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside could be explored as contrast agents or in the development of new imaging modalities for clinical diagnostics, particularly in ophthalmology and other fields requiring high-resolution imaging capabilities (Jonnal et al., 2016).
Safety And Hazards
Orientations Futures
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside has significant importance in research laboratories, particularly in the biomedicine domain2. It could potentially play a role in the advancement of novel therapeutics against a myriad of ailments, encompassing cancer, infectious diseases, and neurodegenerative disorders2.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGLREVZONTJLS-LXHROKJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)


![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)




